![molecular formula C21H26O8 B148901 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone CAS No. 132412-55-6](/img/structure/B148901.png)
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and prevent the formation of biofilms by bacteria. The compound has also been found to have antioxidant properties and to improve the function of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone in lab experiments is its potential to provide new insights into the development and progression of various diseases. However, its complex synthesis method and limited availability can be a limitation for researchers.
Zukünftige Richtungen
There are several future directions for research on 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other compounds for the treatment of diseases. Additionally, more research is needed to explore the safety and toxicity of the compound in humans.
Conclusion:
This compound is a chemical compound that has shown potential therapeutic benefits in scientific research. Its complex synthesis method and limited availability can be a limitation for researchers. However, further research on its mechanism of action and potential use in combination with other compounds can provide new insights into the development and treatment of various diseases.
Synthesemethoden
The synthesis of 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone involves a multi-step process. The first step involves the synthesis of a precursor compound, which is then converted to the final product through a series of chemical reactions. The process involves the use of various reagents and solvents under controlled conditions.
Wissenschaftliche Forschungsanwendungen
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone has been studied for its potential therapeutic benefits in various scientific fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
132412-55-6 |
---|---|
Molekularformel |
C21H26O8 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
5-O-methoxycarbonyl 12-O-methyl (2R,7S,10S,12R)-4,10-dimethyl-13-oxo-14-oxatetracyclo[10.2.1.01,10.02,7]pentadec-8-ene-5,12-dicarboxylate |
InChI |
InChI=1S/C21H26O8/c1-11-7-14-12(8-13(11)15(22)28-18(25)27-4)5-6-19(2)9-20(16(23)26-3)10-21(14,19)29-17(20)24/h5-6,11-14H,7-10H2,1-4H3/t11?,12-,13?,14-,19-,20-,21?/m1/s1 |
InChI-Schlüssel |
QKWJDIKZBYYDSI-NEFVQTQASA-N |
Isomerische SMILES |
CC1C[C@@H]2[C@@H](CC1C(=O)OC(=O)OC)C=C[C@]3(C24C[C@@](C3)(C(=O)O4)C(=O)OC)C |
SMILES |
CC1CC2C(CC1C(=O)OC(=O)OC)C=CC3(C24CC(C3)(C(=O)O4)C(=O)OC)C |
Kanonische SMILES |
CC1CC2C(CC1C(=O)OC(=O)OC)C=CC3(C24CC(C3)(C(=O)O4)C(=O)OC)C |
Synonyme |
4,11,11-TMTC 4,11,11-tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.